N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans. Some novel N’-Arylidene-4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives were synthesized via three-step reactions by a conventional method .Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations . For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis .Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .Physical And Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds. The chemical properties of furan-based compounds through their synthesis, such as the preparation of arylsulfonylthiophene- and furan-2-sulfonamides, reveals the influence of sulfonamide groups on the stability and reactivity of these molecules.Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .
Synthesis of Amides and Esters
The compound can be used in the synthesis of amides and esters containing furan rings . This process is supported by microwave radiation and allows for the synthesis of N-blocked amides using N-blocked amino acids .
Photochemical Reactions
The compound is involved in photochemical reactions to prepare heterocyclic structures. These structures are significant in developing materials and pharmaceuticals.
Catalysis and Biofuel Production
The compound plays a role in catalysis and biofuel production. It’s used in the synthesis and modification of heterocyclic compounds through photochemical methods.
Inhibition of Monophenolase
Low doses of the compound have shown a dose-dependent inhibition of monophenolase . This could be significant in the development of treatments for diseases where monophenolase plays a role .
Increase in Enzyme Activity
High doses of the compound significantly increased enzyme activity . This suggests that the compound could be used to modulate enzyme activity in a dose-dependent manner .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unavailable .
Future Directions
Research into furanyl derivatives, including compounds structurally related to “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide”, has unveiled their potential anti-inflammatory and antioxidative effects. This suggests that further exploration of the chemical behavior and applications of furan-sulfonyl compounds could be a promising direction for future research .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)19-7-8-20-12-15(11-18-20)17-4-3-9-23-17/h3-6,9-12,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZRFBKCSUIINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide |
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